![molecular formula C25H32N6O5S B13935291 3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is notable for its use in various synthetic and industrial applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide typically involves multiple steps. One common approach is to start with the tert-butyloxycarbonyl-protected amino acid, which undergoes a series of reactions including coupling, protection, and deprotection steps . The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The Boc group can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized intermediates .
Wissenschaftliche Forschungsanwendungen
3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of the Boc-protected amine with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the active amine which can then participate in further chemical reactions. This selective deprotection is crucial for its role in synthetic chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid: Another Boc-protected compound used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and other organic reactions.
Uniqueness
What sets 3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide apart is its specific structure that combines a Boc-protected amine with a triazine ring and a sulfonamide group. This unique combination allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C25H32N6O5S |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
tert-butyl N-[4-[2-[4-[3-(sulfamoylmethyl)anilino]-1,3,5-triazin-2-yl]phenoxy]butyl]carbamate |
InChI |
InChI=1S/C25H32N6O5S/c1-25(2,3)36-24(32)27-13-6-7-14-35-21-12-5-4-11-20(21)22-28-17-29-23(31-22)30-19-10-8-9-18(15-19)16-37(26,33)34/h4-5,8-12,15,17H,6-7,13-14,16H2,1-3H3,(H,27,32)(H2,26,33,34)(H,28,29,30,31) |
InChI-Schlüssel |
FOLYOWYRTVMSRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCOC1=CC=CC=C1C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
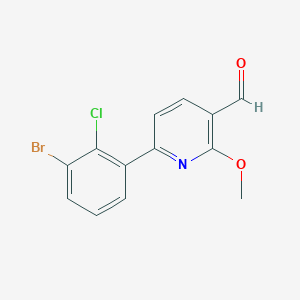

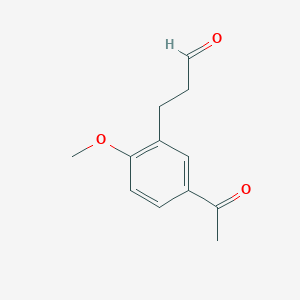
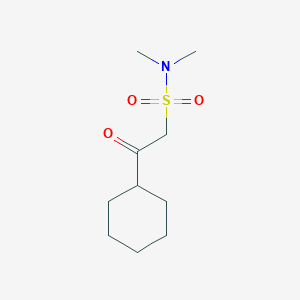

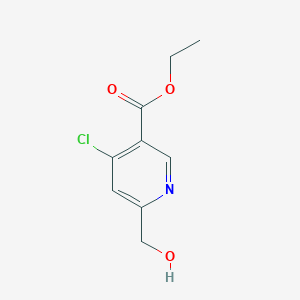

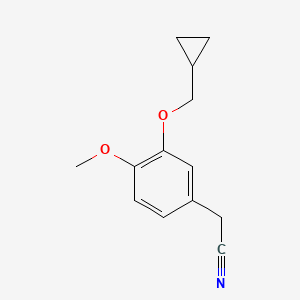

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

